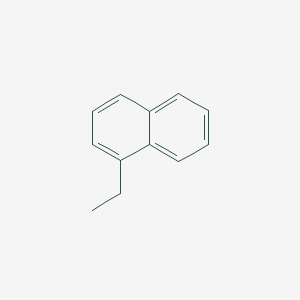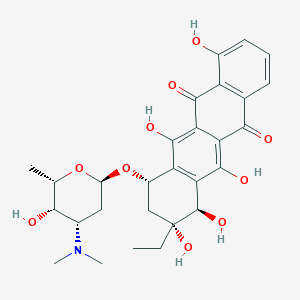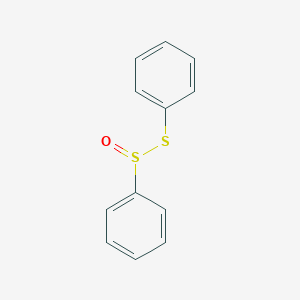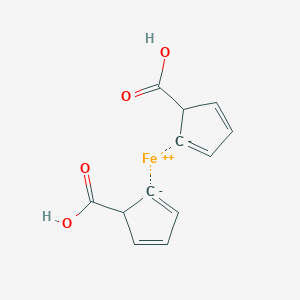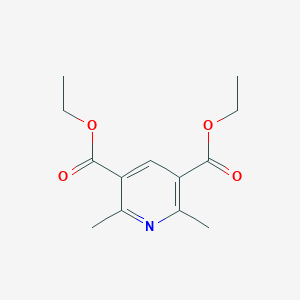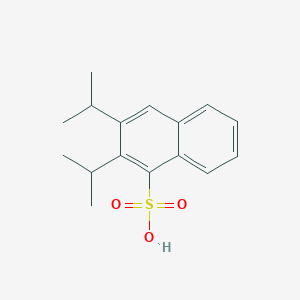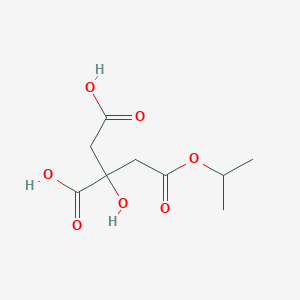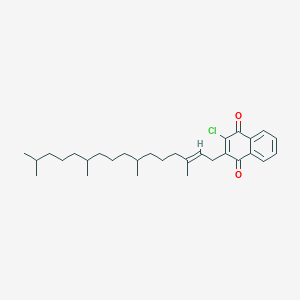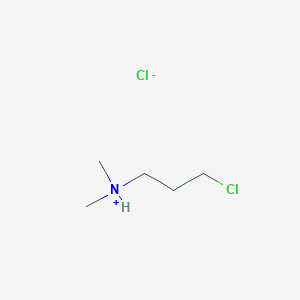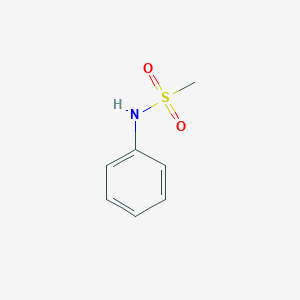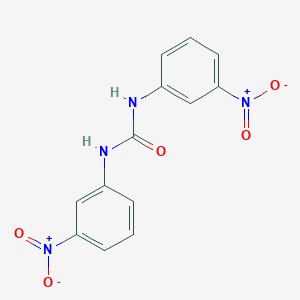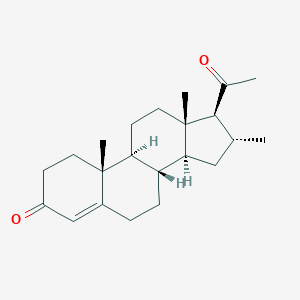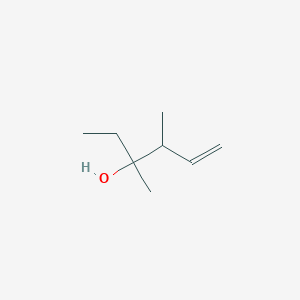
3,4-Dimethyl-5-hexen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-hexen-3-ol is a naturally occurring compound that is commonly found in fruits and vegetables such as kiwi, grapes, and tomatoes. It is also known as DMH and has a unique aroma that is often described as green, grassy, and fruity. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-5-hexen-3-ol is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It may also work by modulating various signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,4-Dimethyl-5-hexen-3-ol has various biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and improve insulin sensitivity. It has also been found to have antimicrobial properties, making it a potential treatment for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dimethyl-5-hexen-3-ol in lab experiments is its natural occurrence, making it a safer and more environmentally friendly alternative to synthetic compounds. However, one limitation is its relatively low abundance in natural sources, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are numerous potential future directions for research on 3,4-Dimethyl-5-hexen-3-ol. One area of interest is its potential use in cancer treatment, as studies have suggested that it may have anti-tumor properties. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3,4-Dimethyl-5-hexen-3-ol can be achieved through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. One of the most common methods is the chemical synthesis of DMH from citral, which involves the addition of hydrogen gas to the double bond in citral.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-hexen-3-ol has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses antioxidant, anti-inflammatory, and antimicrobial properties. It has also been found to have potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
1569-45-5 |
|---|---|
Nombre del producto |
3,4-Dimethyl-5-hexen-3-ol |
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
3,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-5-7(3)8(4,9)6-2/h5,7,9H,1,6H2,2-4H3 |
Clave InChI |
VQOIEBBAEXCVRV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C)C=C)O |
SMILES canónico |
CCC(C)(C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



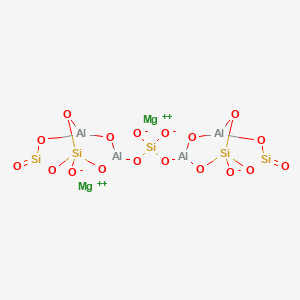
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
